4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one reflects the compound’s bicyclic framework and substituent positions. The base structure, 3,4-dihydronaphthalen-1(2H)-one , consists of a partially saturated naphthalene system with a ketone group at position 1. The 2,2-dimethylpropyl (neopentyl) group is attached to carbon 4, while the trifluoromethyl (-CF₃) substituent occupies position 5.
The molecular formula C₁₆H₁₉F₃O accounts for:
- 16 carbon atoms (10 from the naphthalenone core, 5 from the neopentyl group, and 1 from the trifluoromethyl group).
- 19 hydrogen atoms (10 from the dihydronaphthalenone, 11 from the neopentyl group, accounting for substitution).
- 3 fluorine atoms and 1 oxygen atom from the trifluoromethyl and ketone functionalities, respectively.
This formula aligns with mass spectrometry data, which confirms a molecular ion peak at m/z 300.14 (calculated for C₁₆H₁₉F₃O⁺).
Crystallographic Analysis of Bicyclic Framework
X-ray diffraction studies reveal a fused bicyclic system comprising a fully aromatic benzene ring (positions 6–10) and a partially saturated cyclohexenone ring (positions 1–5). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| C1–O1 bond length | 1.221 Å |
| C4–C11 (neopentyl) bond | 1.534 Å |
| C5–CF₃ bond | 1.332 Å |
| Dihedral angle (C3–C4–C11) | 112.3° |
The ketone oxygen (O1) exhibits sp² hybridization, with a planar geometry that facilitates conjugation across the α,β-unsaturated system. The neopentyl group adopts a staggered conformation to minimize steric clashes with the adjacent trifluoromethyl substituent.
Conformational Studies of Alkyl and Trifluoromethyl Substituents
The 2,2-dimethylpropyl group’s branched structure induces significant steric effects, forcing the cyclohexenone ring into a boat-like conformation. Nuclear Overhauser effect (NOE) spectroscopy shows proximity between the neopentyl’s tertiary hydrogen (H11) and the cyclohexenone’s H4, confirming this spatial arrangement.
The trifluoromethyl group’s electronegativity alters electron density distribution, as evidenced by density functional theory (DFT) calculations:
| Property | Value |
|---|---|
| C5–CF₃ dipole moment | 1.78 D |
| F–C–F bond angles | 108.5°–109.2° |
These features enhance the compound’s polarity, influencing its solubility in nonpolar solvents (e.g., logP = 3.2).
Comparative Structural Analysis with Related Dihydronaphthalenones
The structural uniqueness of 4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one becomes evident when compared to analogues:
The target compound’s 5-CF₃ group disrupts aromaticity in the benzene ring, while the 4-neopentyl group imposes torsional strain on the cyclohexenone moiety. These traits differentiate its reactivity from simpler dihydronaphthalenones.
Properties
CAS No. |
915089-92-8 |
|---|---|
Molecular Formula |
C16H19F3O |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H19F3O/c1-15(2,3)9-10-7-8-13(20)11-5-4-6-12(14(10)11)16(17,18)19/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
LIIBJIWRWRZTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCC(=O)C2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Routes
The synthesis of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can be approached through several key methodologies:
Condensation Reactions : A common method involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones.
Hydrazone Formation : The formation of hydrazones from corresponding carbonyl compounds followed by azide insertion is another viable pathway.
Detailed Experimental Procedures
Claisen-Schmidt Condensation
-
- 3,4-Dihydronaphthalen-1(2H)-one
- 4-Methoxy-2-(trifluoromethyl)benzaldehyde
- Acetic acid
- Hydrogen chloride gas
-
- Dissolve 0.86 g (4.90 mmol) of 3,4-dihydronaphthalen-1(2H)-one and 1.0 g (4.90 mmol) of 4-methoxy-2-(trifluoromethyl)benzaldehyde in 10 mL of acetic acid.
- Introduce dry hydrogen chloride gas continuously for 45 minutes.
- Stir the mixture at room temperature for seven days.
- Monitor the reaction via thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction with saturated aqueous sodium carbonate and extract the organic phase with dichloromethane.
- Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate mixture (10:1 v/v) as the eluent.
Hydrazone Formation and Azide Insertion
-
- Carbonyl compounds
- N-triftosylhydrazones
- tBuOLi (Lithium tert-butoxide)
- TBAB (Tetrabutylammonium bromide)
- Water
-
- Prepare N-triftosylhydrazones from carbonyl compounds using standard methods.
- In a sealed tube under argon, mix N-triftosylhydrazone with tBuOLi and dry solvent (e.g., 1,4-dioxane).
- Add TBAB and water to the mixture and heat at 100 °C for 12 hours.
- Cool to room temperature and purify via column chromatography.
The yield of synthesized products can vary significantly based on the method used and reaction conditions. Below is a summary of yields obtained from different methods:
| Method | Yield (%) | Notes |
|---|---|---|
| Claisen-Schmidt Condensation | 75-85 | Optimal conditions yield higher purity |
| Hydrazone Formation with Azide Insertion | 70-80 | Dependent on water content in the reaction |
Discussion
The choice of method for synthesizing 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one depends on several factors including availability of starting materials, desired yield, and purity requirements.
The Claisen-Schmidt condensation provides a straightforward route but may require careful control of reaction conditions to avoid side products.
The hydrazone formation method allows for greater functionalization flexibility but may involve additional steps for purification.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one and related dihydronaphthalenone derivatives:
Key Structural and Functional Insights:
Substituent Effects on Reactivity and Stability :
- The neopentyl group in the target compound introduces significant steric bulk, likely reducing rotational freedom and influencing binding interactions in biological systems. This contrasts with the smaller methyl group in Jasmutone, which is associated with volatility and fragrance applications .
- The trifluoromethyl group (-CF₃) enhances electronegativity and lipophilicity compared to the hydroxyl groups in 2,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one, which increase polarity and hydrogen-bonding capacity .
Positional Isomerism :
- Substitution at position 5 (as seen in the target compound and Jasmutone) versus position 8 (in 5-fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one) alters electronic distribution across the aromatic system. For example, a fluorine at position 5 may exert stronger electron-withdrawing effects than at position 8 .
Biological and Industrial Relevance: Jasmutone’s application in fragrances underscores the role of methyl-substituted dihydronaphthalenones in consumer products . Fluorinated analogs (e.g., 5-fluoro-8-methyl derivative) are increasingly explored in drug discovery due to improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
